Antiviral Activity: Comparative HCMV Inhibition Potency of 4,6-Dichloro vs. 4,5-Dichloro Nucleoside Analogs
In a direct comparative study, 2-chloro- and 2-bromo-substituted nucleoside derivatives in both the 4,6-dichloro and 4,5-dichloro series were evaluated for anti-HCMV activity. The 4,6-dichloro-1-β-D-ribofuranosylbenzimidazole derivatives (7a and 7b) exhibited potent antiviral activity, with IC50 values ranging from 1–10 μM [1]. The 2-bromo analog (7b) demonstrated superior potency compared to the 2-chloro analog (7a) within the 4,6-dichloro series [1].
| Evidence Dimension | Anti-HCMV activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1–10 μM (2,4,6-trichloro-1-β-D-ribofuranosylbenzimidazole, 7a); IC50 = 1–10 μM (2-bromo-4,6-dichloro-1-β-D-ribofuranosylbenzimidazole, 7b) |
| Comparator Or Baseline | IC50 = 1–10 μM (2,4,5-trichloro-1-β-D-ribofuranosylbenzimidazole, 20a); IC50 = 1–10 μM (2-bromo-4,5-dichloro-1-β-D-ribofuranosylbenzimidazole, 20b) |
| Quantified Difference | Potency of 4,6-dichloro analogs (7a,b) was comparable to 4,5-dichloro analogs (20a,b); the 2-bromo derivative (7b) showed greater activity than the 2-chloro derivative (7a) in both series [1]. |
| Conditions | Human cytomegalovirus (HCMV) plaque reduction assay; cytotoxicity evaluated in uninfected HFF cells [1] |
Why This Matters
This head-to-head comparison establishes that the 4,6-dichloro scaffold yields equipotent HCMV inhibition to the 4,5-dichloro scaffold, while the 2-position substituent fine-tunes potency, providing a defined SAR starting point for antiviral optimization campaigns.
- [1] Zou R, Drach JC, Townsend LB. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. J Med Chem. 1997;40(6):811-818. View Source
